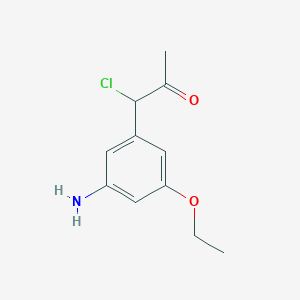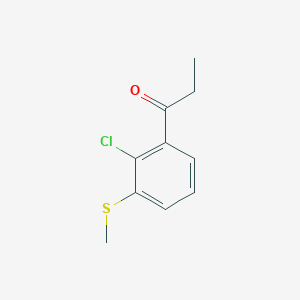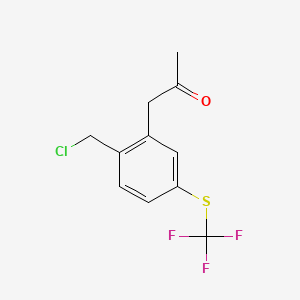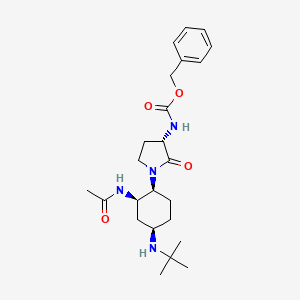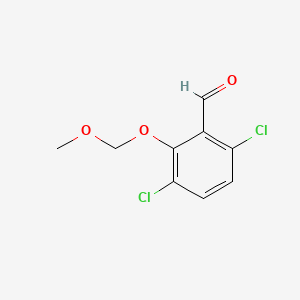![molecular formula C28H25NO7 B14074157 3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eliglustat intermediate 2 is a crucial compound in the synthesis of Eliglustat, a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. This intermediate plays a vital role in the multi-step synthesis process, ensuring the production of the final active pharmaceutical ingredient.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Eliglustat intermediate 2 involves several synthetic steps. One of the key methods includes the formation of a novel intermediate metal complex, which upon hydrolysis in the presence of acid, provides an amine compound. This amine compound is then treated with pyrrolidine and subsequently reduced to convert into Eliglustat .
Industrial Production Methods
Industrial production of Eliglustat intermediate 2 follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the intermediate. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Eliglustat intermediate 2 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of Eliglustat intermediate 2, which are further processed to obtain the final active pharmaceutical ingredient.
Aplicaciones Científicas De Investigación
Eliglustat intermediate 2 has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of Eliglustat, aiding in the study of synthetic organic chemistry and reaction mechanisms.
Biology: Helps in understanding the biochemical pathways involved in Gaucher disease and the role of glucosylceramide synthase inhibitors.
Medicine: Crucial for the development of therapeutic agents for the treatment of type 1 Gaucher disease, providing insights into drug design and development.
Industry: Used in the large-scale production of Eliglustat, contributing to the pharmaceutical industry’s efforts to provide effective treatments for rare genetic disorders
Mecanismo De Acción
Eliglustat intermediate 2, as part of the synthesis of Eliglustat, contributes to the inhibition of glucosylceramide synthase. This enzyme is responsible for the production of glucosylceramide, a glycosphingolipid that accumulates in patients with Gaucher disease. By inhibiting this enzyme, Eliglustat reduces the accumulation of glucosylceramide, thereby alleviating the symptoms of the disease .
Comparación Con Compuestos Similares
Similar Compounds
Imiglucerase: An enzyme replacement therapy used for the treatment of Gaucher disease.
Velaglucerase alfa: Another enzyme replacement therapy with similar therapeutic effects.
Taliglucerase alfa: A plant-cell-expressed enzyme replacement therapy for Gaucher disease.
Uniqueness of Eliglustat Intermediate 2
Eliglustat intermediate 2 is unique due to its role in the synthesis of Eliglustat, an oral substrate reduction therapy. Unlike enzyme replacement therapies, Eliglustat offers the convenience of oral administration and targets the synthesis pathway of glucosylceramide, providing a different mechanism of action .
Propiedades
Fórmula molecular |
C28H25NO7 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C28H25NO7/c30-28-25-26(18-6-8-21-23(14-18)33-12-10-31-21)36-27(19-7-9-22-24(15-19)34-13-11-32-22)29(25)20(16-35-28)17-4-2-1-3-5-17/h1-9,14-15,20,25-27H,10-13,16H2 |
Clave InChI |
AUTOGSSEBVUJMZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
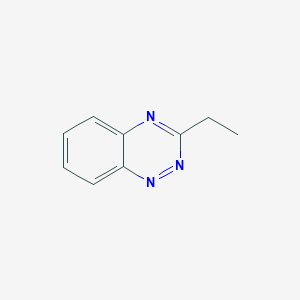
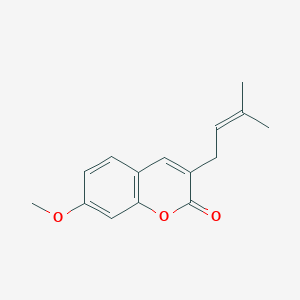


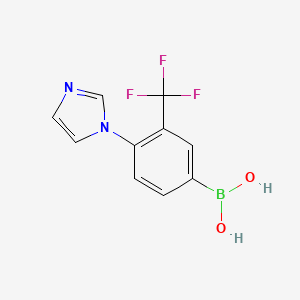
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
